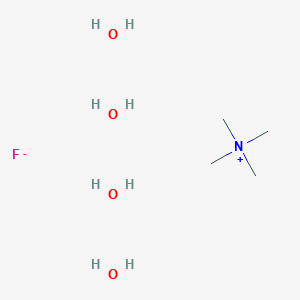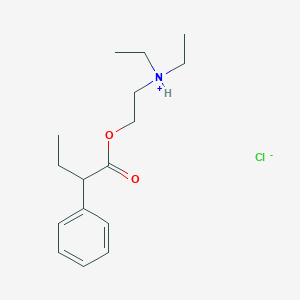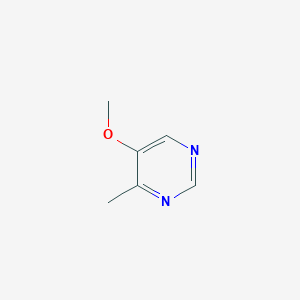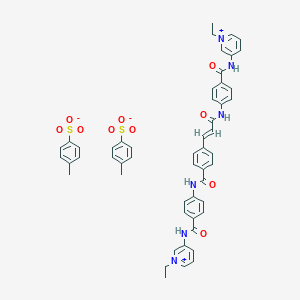
Etaminile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etaminile, also known as N-(2-phenethyl)-N-(1-methyl-2-piperidinyl) propanamide, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Etaminile belongs to the class of compounds called piperidines, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of Etaminile is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, Etaminile has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of mood, movement, and cognition.
Biochemische Und Physiologische Effekte
Etaminile has been shown to have several biochemical and physiological effects in animal models. In addition to its neuroprotective effects, Etaminile has been shown to improve cognitive function, reduce inflammation, and increase the activity of antioxidant enzymes. These effects suggest that Etaminile may have a wide range of therapeutic applications beyond neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Etaminile in lab experiments is its relative ease of synthesis. Additionally, Etaminile has been shown to have low toxicity in animal models, which makes it a safe option for further research. However, one of the limitations of using Etaminile in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several potential future directions for research on Etaminile. One area of focus could be on developing more specific and targeted therapies for neurodegenerative diseases. Additionally, further research could be conducted to better understand the mechanism of action of Etaminile and how it interacts with other neurotransmitters in the brain. Finally, research could be conducted to explore the potential therapeutic applications of Etaminile in other areas, such as inflammation and oxidative stress.
Synthesemethoden
The synthesis of Etaminile involves the reaction between 2-phenethylamine and 1-methylpiperidine-2-carboxylic acid chloride. The resulting compound is then treated with propanoyl chloride to yield Etaminile. The synthesis of Etaminile is a relatively simple and straightforward process, making it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
Etaminile has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Etaminile has been shown to have neuroprotective effects in animal models, which suggests that it may be a viable treatment option for these diseases.
Eigenschaften
CAS-Nummer |
15599-27-6 |
|---|---|
Produktname |
Etaminile |
Molekularformel |
C15H22N2 |
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
4-(dimethylamino)-2-ethyl-2-phenylpentanenitrile |
InChI |
InChI=1S/C15H22N2/c1-5-15(12-16,11-13(2)17(3)4)14-9-7-6-8-10-14/h6-10,13H,5,11H2,1-4H3 |
InChI-Schlüssel |
CNKVQTMWLAZAPL-UHFFFAOYSA-N |
SMILES |
CCC(CC(C)N(C)C)(C#N)C1=CC=CC=C1 |
Kanonische SMILES |
CCC(CC(C)N(C)C)(C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)